Regioisomeric Differentiation: 3‑Sulfamoyl versus 4‑Sulfamoyl Benzamide Determines Target Class Engagement
The 3‑sulfamoyl substitution pattern of the target compound directs activity toward h‑NTPDase isoforms, whereas the 4‑sulfamoyl regioisomer (N‑cyclopropyl‑4‑sulfamoylbenzamide, CAS 1044135‑16‑1) is documented as a sulfonamide antibiotic inhibiting bacterial dihydropteroate synthase . In the sulfamoylbenzamide h‑NTPDase inhibitor series, the 3‑position sulfamoyl group is critical for binding interactions within the enzyme active site; the closest characterized analog, 3‑(N‑cyclopropylsulfamoyl)benzoic acid (compound 2a), achieved an IC₅₀ of 1.32 ± 0.06 μM against h‑NTPDase3 [1]. This target‑class specificity is not shared by the 4‑sulfamoyl isomer, making the regioisomeric identity a primary purchase specification.
| Evidence Dimension | Target engagement profile (regioisomer comparison) |
|---|---|
| Target Compound Data | h-NTPDase-targeting chemotype (3‑sulfamoylbenzamide scaffold); IC₅₀ data for closest analog 2a: 1.32 ± 0.06 μM vs. h‑NTPDase3 |
| Comparator Or Baseline | N-Cyclopropyl-4-sulfamoylbenzamide – sulfonamide antibiotic, inhibits dihydropteroate synthase; no h‑NTPDase activity reported |
| Quantified Difference | Target class divergence: h‑NTPDase vs. bacterial folate synthesis; potency difference not directly comparable due to distinct targets |
| Conditions | h-NTPDase3 enzyme inhibition assay (malachite green method) for compound 2a; antibiotic activity from independent literature on 4‑isomer |
Why This Matters
Ordering the incorrect regioisomer yields a compound with entirely different biological activity, invalidating h‑NTPDase‑focused experimental designs.
- [1] Zaigham, Z.H., et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Adv., 2023, 13, 20909–20915, Table 1 (compound 2a). View Source
